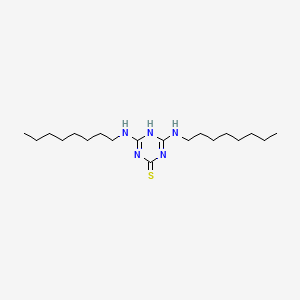

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of octylamino groups and a thione moiety in its structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione typically involves the nucleophilic substitution of cyanuric chloride with octylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound by the addition of a sulfur source, such as hydrogen sulfide or sodium sulfide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:

Oxidation: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The octylamino groups can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl or aryl halides, in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Corresponding amine.

Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Tris(octylamino)-1,3,5-triazine: Similar structure but with an additional octylamino group.

4,6-Bis(ethylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with shorter ethylamino groups instead of octylamino groups.

Uniqueness

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly effective in applications requiring membrane permeability, such as antimicrobial and anticancer research .

Biological Activity

4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is a derivative of the triazine family known for its diverse biological activities. Triazines are significant in medicinal chemistry due to their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazine core with two octylamino substituents and a thione functional group. This structure is crucial for its biological activity as it influences solubility and interaction with biological targets.

Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies have shown that triazine derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .

- Mechanism : The mechanism of action often involves the inhibition of topoisomerases, which are critical for DNA replication and transcription .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Substituted triazines have demonstrated activity against a range of pathogens:

- Bacterial Inhibition : Studies suggest effective inhibition of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis .

- Fungal Activity : Similar compounds have shown antifungal properties by inhibiting ergosterol biosynthesis in fungi .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases. Triazines have been reported to exhibit anti-inflammatory activities:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structure. Modifications at various positions on the triazine ring can enhance potency:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Increased anticancer activity |

| 4-position | Enhanced antimicrobial properties |

| 6-position | Improved anti-inflammatory effects |

Case Studies

- Antitumor Activity : A systematic review highlighted that triazine derivatives with similar structures to this compound showed promising results against multiple cancer cell lines with varying IC50 values .

- Antimicrobial Screening : Another study reported that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents .

Properties

CAS No. |

830346-69-5 |

|---|---|

Molecular Formula |

C19H37N5S |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

2,6-bis(octylamino)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C19H37N5S/c1-3-5-7-9-11-13-15-20-17-22-18(24-19(25)23-17)21-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H3,20,21,22,23,24,25) |

InChI Key |

XOCBEKUSOIVKJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=NC(=S)N=C(N1)NCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.